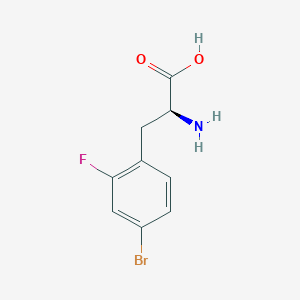

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

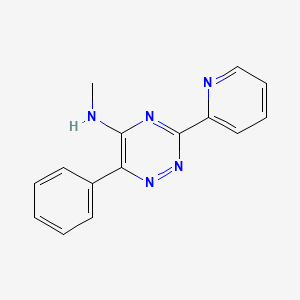

Vue d'ensemble

Description

“(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1213206-88-2. It has a molecular weight of 262.08 and is typically stored at ambient temperature . The compound is in solid form .

Molecular Structure Analysis

The InChI code for “(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is provided . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis

“(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Asymmetric Synthesis

A study by Monclus et al. (1995) describes the asymmetric synthesis of various fluoro-hydroxyphenyl propanoic acids, including compounds structurally related to (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid. This research highlights the synthesis process involving the alkylation of glycine enolate derivatives and hydrolysis, which could be relevant for the synthesis of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid and its analogs (Monclus, Masson, & Luxen, 1995).

Synthesis of Related Compounds

Tan Bin (2010) synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone. This process involves steps like amination and cyclization, which might be applicable in the synthesis of similar fluorinated compounds like (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid (Tan Bin, 2010).

Crystal Structure Analysis

Das et al. (2003) conducted a study on amino-3-fluorophenyl boronic acid, derived from 4-bromo-2-fluoroaniline. This research, involving X-ray crystal structure measurement, could provide insights into the structural analysis of similarly fluorinated compounds like (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid (Das et al., 2003).

Dipeptidyl Peptidase IV Inhibitory Activities

A study by Deng et al. (2008) on the synthesis of non-proteinogenic amino acids, including (2S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid, and their evaluation as dipeptidyl peptidase IV inhibitors, could be related to the potential biochemical applications of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid (Deng et al., 2008).

Biosynthetic Incorporation in Proteins

Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, which showcases the potential of similar amino acids, like (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid, in studying protein structure and dynamics (Summerer et al., 2006).

Molecular Properties and Structures Analysis

Flores-Holguín et al. (2019) used conceptual density functional theory to study the molecular properties of certain peptides, which could be applied to (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid for understanding its reactivity and molecular interaction properties (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Positron Emission Tomography Imaging

McConathy et al. (2010) synthesized and evaluated fluorine-containing amino acids for brain tumor imaging using positron emission tomography. This highlights the potential diagnostic application of fluorinated amino acids similar to (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid in medical imaging (McConathy et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJFVIRBPSXVRP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)

![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)

![3,5-dichloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2630817.png)

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)